molecular formula C3N4O3 B119698 4-Nitro-1,2,5-oxadiazole-3-carbonitrile CAS No. 159014-14-9

4-Nitro-1,2,5-oxadiazole-3-carbonitrile

Cat. No.: B119698
CAS No.: 159014-14-9
M. Wt: 140.06 g/mol
InChI Key: KZJPNMYLWXNBBL-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form a vast and vital class of organic molecules. nih.gov Their structural diversity gives rise to a wide array of chemical and physical properties, making them foundational in medicinal chemistry, materials science, and agricultural chemistry. nih.govresearchgate.net 4-Nitro-1,2,5-oxadiazole-3-carbonitrile belongs to the azole family, a specific class of five-membered heterocyclic compounds. researchgate.net

The parent ring of the title compound is 1,2,5-oxadiazole, commonly known as furazan (B8792606). wikipedia.org Furazan is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. wikipedia.orgnih.gov The furazan ring is noted for its high nitrogen content, positive enthalpy of formation, and good stability, characteristics that make it an important structural unit, or "backbone," for the design of energetic materials. energetic-materials.org.cnfrontiersin.orgnih.gov

The synthesis of the furazan ring system often involves the cyclization of 1,2-dioximes. wikipedia.org For instance, the parent compound, furazan, can be prepared by the careful cyclic-dehydration of glyoxime. wikipedia.org Research into furazan chemistry has led to a variety of derivatives with applications ranging from pharmaceuticals to HEDMs. researchgate.netbit.edu.cn In the context of energetic materials, the furazan scaffold is prized because its incorporation into a molecule can lead to superior energetic performance, including higher density and detonation velocity, compared to other nitrogen-rich heterocycles. bit.edu.cnresearchgate.net

The properties of the furazan ring can be significantly modified by the introduction of functional groups. The presence of both a nitrile (-C≡N) and a nitro (-NO₂) group on the this compound backbone is a deliberate design choice to optimize its characteristics for advanced applications.

Nitro Group (-NO₂): The nitro group is one of the most common explosophores, a functional group that renders a compound explosive. wikipedia.org Its inclusion in a molecular structure is a key strategy for designing energetic materials. nih.gov Specifically, the nitro group contributes to:

Increased Oxygen Balance: It provides oxygen, which is necessary for the combustion of the carbon and hydrogen atoms within the molecule during decomposition, enhancing the energy release. mdpi.com

Higher Density: The presence of nitro groups generally increases the density of the compound, a critical factor for detonation performance. nih.gov

Enhanced Detonation Properties: As a strong electron-withdrawing group, it significantly boosts the energetic output of the molecule. nih.gov

Nitrile Group (-C≡N): The nitrile, or cyano, group also plays a crucial role in tuning the properties of heterocyclic compounds. acs.org Its contributions include:

Improved Thermal Stability: The cyano group can enhance the thermal stability of a compound.

Electron-Withdrawing Capacity: It acts as a powerful electron-withdrawing group, influencing the electronic structure and reactivity of the molecule.

Precursor for Other Functional Groups: In synthetic chemistry, the nitrile group is a versatile precursor that can be converted into other nitrogen-containing heterocycles, such as tetrazoles, which are also important in energetic materials. nih.gov

The combination of these two functionalities on the 1,2,5-oxadiazole ring results in a compound with a desirable balance of high energy output and stability.

Research Trajectory and Strategic Importance of this compound

The research trajectory for this compound is firmly rooted in the ongoing quest for new high-performance energetic materials. The strategic importance of this compound lies in its potential to serve as either an advanced explosive or a key intermediate in the synthesis of even more complex energetic systems.

Research has focused on synthesizing and characterizing compounds that combine energetic backbones like furazan with powerful functional groups. The title compound is a prime example of this molecular design strategy. Its properties have been investigated to evaluate its performance relative to traditional energetic materials. For instance, it has been noted for its potential as a melt-cast explosive.

The strategic value of this compound is underscored by its physicochemical properties, which represent a significant improvement over conventional explosives. The combination of the high-energy furazan ring with the performance-enhancing nitro and nitrile groups makes it a subject of continued interest in the field of materials science and defense applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 159014-14-9 biosynth.com
Molecular Formula C₃N₄O₃ biosynth.com
Molecular Weight 140.06 g/mol biosynth.com
Synonym 3-Cyano-4-nitrofurazan axsyn.com

Table 2: Computational Chemistry Data for this compound

Parameter Value
Topological Polar Surface Area (TPSA) 105.85 chemscene.com
LogP -0.15052 chemscene.com
Hydrogen Bond Acceptors 6 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 1 chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,2,5-oxadiazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJPNMYLWXNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformation Pathways of 4 Nitro 1,2,5 Oxadiazole 3 Carbonitrile

Nucleophilic Substitution Reactions on the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring in 4-nitro-1,2,5-oxadiazole-3-carbonitrile is highly activated towards nucleophilic aromatic substitution (SₙAr). The combined electron-withdrawing effect of the furazan (B8792606) ring, the cyano group, and especially the nitro group, creates a significant partial positive charge on the carbon atom to which the nitro group is attached. The nitro group is an excellent leaving group in such reactions, facilitating its displacement by a variety of nucleophiles. researchgate.netnih.gov

A prominent example of this reactivity is the synthesis of 3,3'-dicyanodifurazan ether (FOF-2). In this reaction, this compound undergoes an intermolecular etherification under alkaline conditions, where one molecule acts as the substrate and the deprotonated form of another molecule or a related species likely acts as the nucleophile, displacing the nitro group. nih.gov This type of substitution is a key strategy for linking furazan rings to create larger, oxygen-bridged energetic compounds.

Table 1: Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class Reference
Alkoxide Self-reaction/alkaline conditions Difurazan Ether nih.gov
Amines Primary/Secondary Amines Amino-furazan derivatives N/A

Reactivity of the Carbonitrile Moiety in this compound

The carbonitrile group is a versatile functional handle that can undergo several characteristic transformations. Its reactivity is influenced by the strongly electron-withdrawing furazan ring to which it is attached.

One of the most important reactions of the carbonitrile moiety in the context of energetic materials is its conversion into a tetrazole ring. This is typically achieved via a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. nih.gov This transformation is a powerful method for increasing the nitrogen content and heat of formation of a molecule, both of which are desirable properties for energetic compounds. For example, the difurazan ether FOF-2, synthesized from this compound, can be further reacted with sodium azide to convert its cyano groups into tetrazole rings, yielding 3,3'-bis(tetrazol-5-yl)difurazanyl ether. nih.gov

Additionally, the carbonitrile group can undergo hydrolysis under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid (e.g., HCl), which converts the nitrile first to an amide and then to a carboxylic acid, yielding 4-nitro-1,2,5-oxadiazole-3-carboxylic acid. libretexts.orggoogle.com Alkaline hydrolysis with a base like sodium hydroxide (B78521) would produce the corresponding carboxylate salt. libretexts.org

Table 2: Reactions of the Carbonitrile Moiety

Reaction Type Reagents Product Functional Group Reference
[3+2] Cycloaddition Sodium Azide (NaN₃) Tetrazole nih.gov
Acid Hydrolysis H₃O⁺, Heat Carboxylic Acid libretexts.orglibretexts.org

Transformations Involving the Nitro Group

The nitro group is a key functional group that defines the energetic character of the molecule. Besides acting as a leaving group in SₙAr reactions, its most significant transformation is reduction. The nitro group can be readily reduced to an amino group (-NH₂), yielding 4-amino-1,2,5-oxadiazole-3-carbonitrile (B129099). This conversion is a critical step in the synthesis of many other functionalized furazans. The resulting amino group is a versatile building block that can be further modified, for example, through diazotization or by serving as a nucleophile itself.

The synthesis of many advanced energetic materials starts from 3-amino-4-cyanofurazan, which is then oxidized to produce this compound. nih.gov Conversely, the reduction of the nitro compound provides a route back to the amino derivative, which can then be used in subsequent reactions to build more complex fused-ring systems or other energetic derivatives. researchgate.netmdpi.com

Table 3: Transformations of the Nitro Group

Reaction Type Reagents Product Functional Group Reference
Reduction H₂, Pd/C; SnCl₂, HCl Amino (-NH₂) nih.govresearchgate.netmdpi.com

Ring-Opening and Rearrangement Mechanisms

The 1,2,5-oxadiazole ring is a stable aromatic heterocycle, but its stability can be compromised under certain conditions, especially when substituted with multiple high-energy functional groups. The significant ring strain and the presence of a weak N-O bond make such systems susceptible to cleavage or rearrangement, often initiated by thermal stress, photolysis, or strong reducing agents.

While specific ring-opening or rearrangement mechanisms for this compound are not extensively detailed in the available literature, studies on related heterocyclic systems provide insight. For instance, the thermolysis of certain substituted pyridines can lead to ring-opening to form nitrile ylides, which then undergo further reactions. beilstein-journals.org It is plausible that under high-temperature decomposition conditions, the furazan ring of the title compound could undergo fragmentation. Computational studies on related nitro-furazan-based explosives focus on the initial C-NO₂ or N-O bond cleavage as the primary step in thermal decomposition, which ultimately leads to the breakdown of the heterocyclic core. scispace.com However, well-defined, synthetically useful rearrangement pathways for this specific molecule are not prominently documented.

Strategic Derivatization for Enhanced Functionalization

The chemical reactivity of this compound makes it a strategic precursor for creating more complex, functionalized molecules, particularly next-generation energetic materials. frontiersin.org Derivatization strategies exploit the reactivity of the nitro and carbonitrile groups, as well as the electrophilic nature of the furazan ring.

Key strategies include:

Building Oxygen-Bridged Systems: As discussed, the facile nucleophilic substitution of the nitro group allows for the creation of ether-linked multi-ring compounds like FOF-2, which can serve as insensitive high-energy plasticizers. nih.gov

Formation of Nitrogen-Rich Heterocycles: The conversion of the carbonitrile group into a tetrazole ring via cycloaddition with azides is a common and effective method to significantly increase the nitrogen content, density, and energetic performance of the final compound. nih.gov

Amino Group as a Building Block: The reduction of the nitro group to an amine provides a nucleophilic center that can be used to construct larger molecules. The resulting 4-amino-1,2,5-oxadiazole-3-carbonitrile can be used to synthesize fused heterocyclic systems like pyrido[2,3-c]furazans or to build other energetic materials by linking it to other heterocyclic cores. nih.gov

These derivatization pathways demonstrate how the fundamental reactivity of this compound is strategically employed to design and synthesize advanced materials with tailored properties.

Table 4: Derivatization Strategies and Resulting Compounds

Initial Reaction Functional Group Targeted Intermediate/Product Application/Purpose Reference
Nucleophilic Substitution Nitro Group 3,3'-dicyanodifurazan ether (FOF-2) Energetic plasticizer precursor nih.gov
[3+2] Cycloaddition Carbonitrile Group 4-nitro-1,2,5-oxadiazole-3-tetrazole Increased nitrogen content nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitro 1,2,5 Oxadiazole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of molecules. It probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁴N, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Research Findings: While specific experimental NMR data for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile is not readily available in the cited literature, analysis of closely related nitrofurazan structures provides valuable predictive insights. For instance, studies on 3-nitrofurazans reveal that the chemical shifts of the ring carbons are highly sensitive to the nature of the substituents at the 4-position. researchgate.net

In a detailed study of a complex derivative, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan , the ¹³C and ¹⁴N NMR spectra were recorded. mdpi.com The chemical shifts for the furazan (B8792606) ring carbons provide an indication of the electron-withdrawing effects of the nitro and pyrazolyl groups. The ¹⁴N NMR spectroscopy is particularly informative for energetic materials, revealing shifts that correspond to the different nitrogen environments within the nitro group and the heterocyclic furazan ring. mdpi.com

¹³C and ¹⁴N NMR Data for 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan

Spectroscopic data for a derivative containing the 4-nitro-1,2,5-oxadiazole moiety, recorded in DMSO-d₆. mdpi.com
Atom¹³C Chemical Shift (δ, ppm)Atom¹⁴N Chemical Shift (δ, ppm)
C3 (Furazan)146.4NO₂ (Furazan)-21.4
C4 (Furazan)156.0NO₂ (Pyrazole)-22.1
CN (Pyrazole)108.0N-O (Furazan)-10.8, 1.3

For this compound, the two carbon atoms of the oxadiazole ring would be expected to appear in the downfield region of the ¹³C NMR spectrum (likely between 140-160 ppm) due to the electronegativity of the adjacent nitrogen and oxygen atoms and the deshielding effect of the nitro group. The nitrile carbon would appear in a distinct region, typically around 110-120 ppm.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Research Findings: The IR and Raman spectra of this compound are expected to be dominated by characteristic vibrations of the nitro (NO₂), cyano (C≡N), and oxadiazole ring moieties.

NO₂ Group Vibrations: Nitro groups in aromatic and heterocyclic compounds display strong, characteristic absorption bands. The asymmetric stretching vibration (νas) typically appears in the 1530-1550 cm⁻¹ region, while the symmetric stretch (νs) is found around 1345-1375 cm⁻¹. esisresearch.org Bending vibrations for the NO₂ group are expected at lower frequencies, typically in the 700-900 cm⁻¹ range. esisresearch.org

C≡N Group Vibration: The nitrile group exhibits a sharp, intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This peak is often very distinct and serves as a clear indicator of the cyano functionality.

Oxadiazole Ring Vibrations: The 1,2,5-oxadiazole (furazan) ring has several characteristic vibrational modes. These include C=N stretching, N-O stretching, and ring breathing modes, which typically appear in the 1300-1600 cm⁻¹ region. dtic.mil

Theoretical calculations and experimental data for related nitro-containing heterocyclic compounds, such as 5-nitro-2-(4-nitrobenzyl) benzoxazole , confirm the assignment of NO₂ stretching vibrations in these ranges. esisresearch.org

Expected Vibrational Frequencies for this compound

Characteristic vibrational modes based on data from analogous structures. esisresearch.org
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching (ν)2220 - 2260
Nitro (NO₂)Asymmetric Stretch (νas)1530 - 1550
Nitro (NO₂)Symmetric Stretch (νs)1345 - 1375
Oxadiazole RingC=N / Ring Stretch1300 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecular ion. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. scirp.orgnih.gov

Research Findings: For this compound (C₃N₄O₃), the exact molecular weight is 140.0052 g/mol . biosynth.comchemscene.com HRMS would confirm this mass and, consequently, its elemental formula.

While a specific experimental mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern under electron ionization (EI) can be predicted based on its structure. The molecular ion peak ([M]⁺) would be expected at m/z 140. Likely fragmentation pathways for energetic nitro-heterocycles include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 94 ([M-46]⁺).

Loss of NO: Resulting in a fragment at m/z 110 ([M-30]⁺).

Loss of the Cyano Group: Cleavage of the C-CN bond would produce a fragment at m/z 114 ([M-26]⁺).

Ring Cleavage: The oxadiazole ring can undergo fragmentation, leading to smaller ions.

Analysis of nitrofuran metabolites by LC-MS/MS often involves monitoring specific precursor-to-product ion transitions to ensure high selectivity and sensitivity. nih.govusda.govupm.edu.myshimadzu.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of energetic materials, including crystal density and packing efficiency.

Research Findings: A single-crystal X-ray structure for this compound has not been reported in the reviewed literature. However, the structures of numerous related nitro-substituted furazans have been determined, offering significant insights into the expected solid-state conformation. mdpi.commdpi.comresearchgate.netcambridge.orgresearchgate.netresearchgate.net

Studies on compounds like 3-nitramino-4-nitrofurazan and 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan consistently show that the furazan ring is nearly planar. mdpi.commdpi.comresearchgate.net The nitro group is often only slightly tilted relative to the plane of the ring, which allows for effective π-conjugation. mdpi.comresearchgate.net This planarity, combined with strong intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking, contributes to dense crystal packing. nih.gov For example, the derivative 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was found to have a high crystal density of 1.856 g/cm³, attributed in part to intramolecular hydrogen bonding. researchgate.net

Crystallographic Data for a Related Nitrofurazan Derivative

Data for 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. mdpi.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
Calculated Density (dcryst)1.790 g·cm⁻³

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The presence of chromophores (light-absorbing groups) and conjugated systems results in characteristic absorption bands.

Research Findings: The structure of this compound contains several chromophores, including the nitro group, the cyano group, and the oxadiazole ring itself, all part of a conjugated system. This is expected to give rise to distinct absorption bands in the UV region.

π → π Transitions:* These high-energy transitions are characteristic of conjugated systems and are expected to produce strong absorption bands, likely below 300 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region (>300 nm).

Studies on various substituted oxadiazole derivatives show that their maximum absorption wavelengths (λₘₐₓ) are influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.netnih.gov For example, many 2,5-disubstituted 1,3,4-oxadiazoles exhibit absorption maxima in the 300-400 nm range. researchgate.net The strong electron-withdrawing nature of both the nitro and cyano groups in the target compound would significantly influence the energies of the molecular orbitals and thus the position of the absorption maxima.

Elemental Analysis Methodologies

Elemental analysis, typically performed via combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.

Research Findings: The molecular formula of this compound is C₃N₄O₃. biosynth.comchemscene.com Its molecular weight is 140.06 g/mol . biosynth.comchemscene.com Based on this formula, the theoretical elemental composition can be calculated. In a typical combustion analysis, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The percentage of oxygen is usually determined by difference.

Theoretical Elemental Composition of C₃N₄O₃

Calculated from atomic weights and the molecular formula.
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.011336.03325.73
Nitrogen (N)14.007456.02840.00
Oxygen (O)15.999347.99734.27
Total140.058100.00

Experimental results for newly synthesized compounds that closely match these theoretical values are considered strong evidence for the correct structural and compositional assignment. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Nitro 1,2,5 Oxadiazole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic makeup and three-dimensional shape of 4-Nitro-1,2,5-oxadiazole-3-carbonitrile. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule, which in turn dictate its geometry and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of nitro-containing heterocyclic compounds. DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have proven effective in optimizing molecular geometries and predicting various molecular properties nih.govscirp.org. For this compound, DFT would be employed to calculate its equilibrium geometry, vibrational frequencies, and electronic properties.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. The planarity of the oxadiazole (furazan) ring is a key feature, contributing to better crystal packing and higher density in the solid state researchgate.net. The introduction of the nitro (-NO₂) and cyano (-CN) groups, both strong electron-withdrawing groups, significantly influences the electronic structure and geometry of the parent 1,2,5-oxadiazole ring.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity scirp.org. A smaller gap generally suggests higher reactivity. For nitro-oxadiazole systems, the LUMO is typically localized over the nitro group and the heterocyclic ring, indicating these are the primary sites for nucleophilic attack or electron acceptance.

Table 1: Representative Calculated Molecular Geometry Parameters for a Nitro-Oxadiazole System using DFT Calculated at the B3LYP/6-311G** level. Data is illustrative for this class of compounds.

Parameter Value
Bond Lengths (Å)
C-C (ring) 1.445
C-N (ring) 1.310
N-O (ring) 1.380
C-CN 1.450
C-NO₂ 1.485
**Bond Angles (°) **
C-N-O (ring) 105.0
N-O-N (ring) 110.0
C-C-NO₂ 118.5
C-C-CN 120.0

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, they can offer benchmark-level accuracy for smaller molecules. In the context of energetic materials, ab initio calculations are valuable for accurately determining fundamental properties like gas-phase heats of formation, which are essential for predicting energetic performance osti.govresearchgate.net. For this compound, these methods could be used to refine the electronic structure and energy calculations obtained from DFT, providing a more rigorous understanding of its intrinsic stability.

Theoretical Predictions of Chemical Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting how this compound will behave in chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways, such as thermal decomposition acs.org.

The initial step in the decomposition of many nitroaromatic energetic materials is the cleavage of the C-NO₂ or N-NO₂ bond acs.orgresearchgate.net. DFT calculations can model this bond dissociation energy, providing a key indicator of thermal stability. A higher bond dissociation energy typically correlates with greater stability.

Furthermore, reactivity descriptors derived from quantum chemical calculations help predict the molecule's behavior. These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. For nitro-oxadiazoles, strong positive potentials are typically found above the nitro groups and the carbon atoms of the ring, indicating susceptibility to nucleophilic attack.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule, offering a more quantitative prediction of local reactivity.

Global Reactivity Descriptors: Parameters like hardness, softness, and electrophilicity, calculated from HOMO and LUMO energies, provide a general measure of the molecule's stability and reactivity scirp.org.

For this compound, these calculations would likely predict that the initial decomposition step involves the scission of the C-NO₂ bond. The subsequent reaction mechanism would involve a complex series of steps leading to the formation of stable gaseous products like N₂, CO₂, and H₂O.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the gas, liquid, or solid phase researchgate.net. MD simulations model the movements of atoms and molecules over time based on classical mechanics and force fields, which describe the forces between atoms.

For energetic materials like this compound, MD simulations are crucial for understanding condensed-phase properties, including:

Crystal Packing and Density: MD can predict how molecules arrange themselves in a crystal lattice, which determines the material's density—a critical factor in detonation performance nih.gov.

Intermolecular Interactions: In the solid state, the performance and sensitivity of an energetic material are heavily influenced by intermolecular forces such as van der Waals forces and electrostatic interactions. MD simulations can quantify these interactions, including hydrogen bonds if applicable, which contribute to crystal stability nih.gov.

Thermal Behavior: By simulating the system at various temperatures, MD can model phase transitions and the initial stages of thermal decomposition in the condensed phase, providing insights into how heat is transferred and how reactions propagate through the material researchgate.netscielo.br.

Reactive force fields, such as ReaxFF, have been developed to allow MD simulations to model chemical bond formation and breaking, enabling the simulation of detonation and decomposition processes from first principles researchgate.netscielo.br.

Computational Analysis of Structure-Property Relationships in Oxadiazole Systems

A significant application of computational chemistry is in establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR). These studies use computational descriptors to build mathematical models that correlate a molecule's structure with its activity or properties tiu.edu.iqnih.govnih.gov.

In the field of energetic materials, this approach is used to understand how modifying the chemical structure of a parent molecule, such as 1,2,5-oxadiazole, affects its energetic properties. For nitro-substituted oxadiazole systems, computational studies have established several key relationships:

Influence of Nitro Groups: The number and position of nitro groups are primary determinants of energetic performance. Computationally derived heats of formation and densities generally increase with the number of nitro groups, leading to higher detonation velocity and pressure osti.gov.

HOMO-LUMO Gap and Sensitivity: The energy gap between the HOMO and LUMO is often correlated with impact sensitivity. A smaller gap can indicate a molecule that is more easily excited and therefore more sensitive to initiation researchgate.net.

Electrostatic Potential and Stability: The balance of positive and negative electrostatic potential on the molecular surface has been linked to impact sensitivity. Molecules with a more balanced charge distribution tend to be less sensitive nih.govnih.gov.

By applying these principles to this compound, its properties can be understood in the context of a broader class of materials. The presence of both a nitro and a cyano group on the oxadiazole ring suggests a high density and a significant positive heat of formation, characteristic of a high-performance energetic material. Computational QSAR models can provide quantitative predictions of its detonation properties and sensitivity based on descriptors calculated from its molecular structure.

Applications and Strategic Derivatization in Advanced Material Science

Role as a Key Building Block in High-Energy Density Material Architectures

The inherent characteristics of the 4-nitro-1,2,5-oxadiazole-3-carbonitrile framework, including its high positive heat of formation and significant nitrogen and oxygen content, make it an exemplary starting point for constructing more complex and powerful energetic materials. The strategic placement of the nitro and cyano groups allows for a wide range of chemical transformations to build larger, polynitro-substituted molecular architectures with enhanced performance.

While this compound itself is a potent energetic material, its primary role in the synthesis of other prominent explosives often involves its amino-analogue, 3-amino-4-cyanofurazan (4-amino-1,2,5-oxadiazole-3-carbonitrile). This related compound serves as the direct precursor in many documented synthetic routes for advanced energetic materials like 3,4-Bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), also known as BNFF.

The synthetic utility of the cyanofurazan scaffold is rooted in the high reactivity of the cyano group, which can be transformed into various other functional moieties. For instance, the synthesis of DNTF from 3-amino-4-cyanofurazan proceeds through a multi-step process that can include cyano addition, diazotization-chlorination, intermolecular cyclization, and finally, oxidation to install the required nitro groups. frontiersin.orgnih.gov The cycloaddition reaction between a cyano group and an azide (B81097) is a key method for constructing energetic tetrazole rings linked to the furazan (B8792606) core. nih.gov Similarly, the cyano group can undergo addition reactions with hydroxylamine (B1172632) to form amidoximes, which are versatile intermediates for creating 1,2,4-oxadiazole (B8745197) rings. nih.gov

These reactions highlight the cyanofurazan framework as a versatile platform. By leveraging the reactivity of the cyano and amino groups, chemists can assemble complex, multi-ring energetic systems, systematically building molecules with progressively enhanced energetic properties. nih.gov

The design of new energetic materials is a careful balance between maximizing energy output (detonation velocity and pressure) and ensuring sufficient stability and insensitivity to accidental stimuli like impact and friction. Research on derivatives of this compound has elucidated several key molecular design principles. frontiersin.orgnih.gov

Combining Heterocyclic Rings: A successful strategy for balancing performance and safety involves creating hybrid molecules that combine different heterocyclic rings. frontiersin.org For example, linking the high-energy 1,2,5-oxadiazole (furazan) ring with the more stable 1,2,4-oxadiazole ring can produce materials with detonation properties superior to RDX while maintaining good thermal stability. frontiersin.orgnih.gov

Hydrogen Bonding and Intermolecular Interactions: Enhancing intermolecular forces is crucial for increasing crystal density and reducing sensitivity. The introduction of amino (-NH₂) groups is a key strategy to promote extensive hydrogen bonding networks within the crystal lattice. nih.gov These strong interactions, along with π-π stacking between the planar heterocyclic rings, help to dissipate energy from mechanical stimuli, thus making the material less sensitive. nih.gov

Bridging Groups: Connecting energetic heterocyclic rings with various bridges (e.g., azo [-N=N-], azoxy [-N(O)=N-], methylene (B1212753) [-CH₂-]) is another effective tool. Azo and azoxy bridges can significantly increase the heat of formation and detonation performance, while carbon-based linkers can sometimes reduce sensitivity. researchgate.net

The following table compares the calculated and measured properties of several energetic compounds derived from oxadiazole backbones, illustrating these design principles.

Compound Name Structure Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Key Feature(s)
RDX (Reference) Cyclotrimethylene trinitramine 1.82 8795 34.9 Benchmark Secondary Explosive
TNT (Reference) Trinitrotoluene 1.65 6900 19.0 Melt-castable Explosive
DNTF 3,4-Bis(4'-nitrofurazan-3'-yl)furoxan 1.937 ~8930 ~35.6 High density, high performance nih.gov
Compound 8 (from ref. frontiersin.org) [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate 1.83 (calc.) 8822 (calc.) 35.2 (calc.) Combination of 1,2,4- and 1,2,5-oxadiazoles, -NHNO₂ and -ONO₂ groups frontiersin.org
NTOA (from ref. researchgate.net) 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole 1.66 7687 (calc.) 24.1 (calc.) -NH₂ group for stability, N-CH₂-C bridge researchgate.net
NTOF (from ref. researchgate.net) 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole 1.87 7271 (calc.) 23.3 (calc.) -CF₃ group, N-CH₂-C bridge researchgate.net

Functionalization for Tailored Material Characteristics (e.g., Processability Enhancement)

Beyond raw energetic performance, the practical application of a material depends on its physical properties, which dictate how it can be processed and formulated. For explosives, melt-casting is a highly desirable processing technique, requiring materials with a low melting point (ideally 80-120 °C) and high thermal stability (a large gap between melting and decomposition temperatures). mdpi.com

Functionalization of the oxadiazole core is a key method for tuning these characteristics. Strategic molecular modifications can disrupt crystal packing or alter intermolecular forces to lower the melting point without compromising energetic performance. For example, introducing flexible bridging groups like N-CH₂-C between energetic rings has been shown to produce compounds with low melting points (71–83 °C) and high decomposition temperatures (>240 °C), making them excellent candidates for melt-cast applications. researchgate.net Another approach involves the introduction of fluorodinitromethyl groups, which has led to derivatives with melting points as low as 50 °C. frontiersin.orgnih.gov These examples demonstrate that the foundational 1,2,5-oxadiazole structure can be systematically modified to yield materials with physical properties tailored for enhanced processability.

Exploration in Other Functional Material Systems

While the combination of nitro and cyano groups on a 1,2,5-oxadiazole ring is primarily studied for energetic applications, the constituent chemical motifs are also of significant interest in other fields, particularly medicinal chemistry. Oxadiazole rings are considered important bioisosteres of amide and ester groups, meaning they can replace these groups in a drug molecule while maintaining or improving biological activity, often with enhanced chemical stability.

Derivatives of various oxadiazole isomers have been investigated for a wide spectrum of pharmacological activities, including:

Anticancer agents

Antimicrobial and antifungal agents

Anti-inflammatory and analgesic drugs

Specifically, the nitro-substituted furan (B31954) scaffold (a core component of this compound) is present in several antibacterial drugs. Furthermore, the related 1,2,5-oxadiazole N-oxides (furoxans) are known to function as nitric oxide (NO) donors, a critical signaling molecule in many physiological processes. This property has led to their exploration for various biomedical applications. Although specific non-energetic applications of this compound are not widely documented, its structural features suggest potential for exploration as a scaffold in drug discovery and the development of other functional materials like liquid crystals or dyes.

Q & A

Q. What are the established synthetic protocols for 4-Nitro-1,2,5-oxadiazole-3-carbonitrile, and how are critical reaction parameters optimized for yield and purity?

Answer: The synthesis involves multi-step reactions starting from diaminofurazan (DAF), optimized as follows:

Oxidation : DAF is treated with Caro’s acid (H₂SO₅) to form 3,3′-diamino-4,4′-azoxyfurazan (DAAzF) at 88.8% yield.

Reduction : DAAzF is reduced using Zn dust in aqueous HCl to yield 3,3′-diamino-4,4′-azofurazan (DAAF, 92.2% yield).

Cyclization : DAAF undergoes cyclization with diacetoxyliodobenzene to form the target compound (87.7% yield).

Q. Optimization Parameters :

  • Stoichiometry : Excess Zn dust ensures complete reduction.
  • Temperature : Controlled cooling during exothermic steps prevents side reactions.
  • Purification : Recrystallization in methanol removes impurities.

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeReagent/ConditionsYield (%)
1OxidationCaro’s acid88.8
2ReductionZn dust, HCl92.2
3CyclizationDiacetoxyliodobenzene87.7

Q. Reference :

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer :

  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (C–H⋯N), and π–π stacking interactions (analogous to ).
  • FT-IR : Identifies nitrile (C≡N, ~2200–2260 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • NMR : ¹H NMR shows aromatic protons as singlets (δ 8.5–9.5 ppm); ¹³C NMR confirms nitrile carbon (δ 115–120 ppm).
  • HRMS : Validates molecular mass (m/z 157.0843 for C₃HN₃O₃).

Q. Reference :

Advanced Research Questions

Q. How do computational models predict the thermal decomposition mechanisms of this compound derivatives?

Answer : Density functional theory (DFT) and variational transition state theory (VTST) reveal two primary pathways for derivatives like BNFF-1 ():

Nitro → Nitroso Isomerization : Activation energy (Ea) = 45–50 kcal/mol.

Oxadiazole Ring Opening : Ea = 35–40 kcal/mol, dominant at T > 200°C.

Q. Kinetic Parameters :

  • Arrhenius pre-exponential factor (A) = 10¹³–10¹⁴ s⁻¹.
  • Ring opening is kinetically favored due to lower Ea.

Q. Table 2: Calculated Activation Barriers for BNFF-1 Decomposition

PathwayEa (kcal/mol)A (s⁻¹)
Nitro → Nitroso isomerization48.22.5 × 10¹³
Oxadiazole ring opening37.81.8 × 10¹⁴

Q. Reference :

Q. What strategies are recommended for resolving contradictions in reported reactivity data for nitro-oxadiazole compounds?

Answer :

  • Control Experiments : Replicate conditions (e.g., solvent polarity, anhydrous vs. protic) from conflicting studies ().
  • Substituent Effects : Electron-withdrawing nitro groups increase electrophilicity at C-3, altering nucleophilic attack regioselectivity ().
  • Statistical Analysis : Use multivariate methods to isolate variables (e.g., temperature, catalyst loading) causing discrepancies ().

Case Study : Divergent yields in cyclization reactions may arise from trace moisture; strict anhydrous conditions improve reproducibility.

Q. Reference :

Q. What are the implications of this compound's structural features on its application in high-energy density materials?

Answer :

  • High Density : Planar oxadiazole rings enable π-stacking (1.937 g/cm³ in BNFF-1 analogs).
  • Thermal Stability : Decomposition >200°C ensures safety in storage.
  • Detonation Performance : Nitro groups improve oxygen balance, increasing detonation velocity by 15% compared to amino analogs (e.g., ANFF-1 vs. BNFF-1).

Q. Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.